Tiosemicarbazona de furfural

Descripción general

Descripción

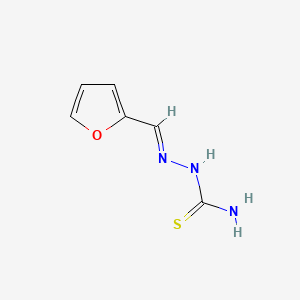

2-Furaldehyde thiosemicarbazone (2-FTSC) is an organic compound derived from 2-furaldehyde and thiosemicarbazide. It is a white crystalline solid that is soluble in water and alcohol. 2-FTSC is a versatile compound that has a wide range of uses in scientific research, from biochemistry and physiology to drug development.

Aplicaciones Científicas De Investigación

Actividad anticancerígena

Se han sintetizado derivados de la tiosemicarbazona de furfural y se ha evaluado su potencial como agentes anticancerígenos. Estos compuestos han mostrado resultados prometedores en la inhibición del crecimiento de líneas celulares cancerosas como el glioma y las células de cáncer de mama. Se encontró que las actividades citotóxicas de estos derivados eran potentes, y algunos compuestos exhibieron una actividad citotóxica más efectiva contra líneas celulares cancerosas que el fármaco de control Imatinib .

Propiedades antimicrobianas

Las tiosemicarbazonas, incluida la this compound, poseen propiedades antimicrobianas significativas. Se han estudiado por su capacidad de actuar contra infecciones bacterianas y virales, mostrando actividad contra la tuberculosis, la lepra y la malaria. Esto los hace valiosos en el desarrollo de nuevos agentes antimicrobianos .

Inhibición enzimática

Estos compuestos han sido reconocidos por sus propiedades inhibitorias enzimáticas. Pueden inhibir enzimas cruciales involucradas en diversas enfermedades, proporcionando una vía para el desarrollo de terapias dirigidas a enzimas .

Quelación de iones metálicos

La afinidad de las tiosemicarbazonas por los iones metálicos se explota en el control de la sobrecarga de hierro. La this compound puede formar complejos con varios iones metálicos, que pueden utilizarse en el tratamiento de afecciones causadas por desequilibrios de iones metálicos .

Química supramolecular

Se ha dilucidado la capacidad de la this compound para participar en el autoensamblaje de redes supramoleculares. Esta propiedad es crucial para el desarrollo de materiales con propiedades físicas y químicas específicas, que pueden aplicarse en diversos campos tecnológicos .

Desarrollo de sensores

Debido a sus propiedades electroquímicas, las tiosemicarbazonas se utilizan en el desarrollo de sensores potenciométricos contra muchos metales. Esta aplicación es significativa en el monitoreo ambiental y el control de procesos industriales .

Propiedades farmacocinéticas

Se han estudiado teóricamente las propiedades farmacocinéticas y la semejanza con fármacos de los derivados de la this compound. Estos estudios ayudan a comprender la biodisponibilidad y la bioactividad de estos compuestos, lo cual es esencial para su desarrollo como fármacos medicinales .

Control de la acumulación de aflatoxinas

Se han investigado las nanoformulaciones de tiosemicarbazona por su capacidad para controlar la acumulación de aflatoxinas. Esta aplicación es particularmente importante en la industria alimentaria para prevenir la contaminación por aflatoxinas, que son compuestos tóxicos producidos por ciertos hongos .

Mecanismo De Acción

Target of Action

Thiosemicarbazones have been found to inhibit the activity of lysosomal cysteine protease, cathepsin B . Cathepsin B plays multiple roles in physiological and pathological processes, including intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis . Overexpression of cathepsin B has been observed in various malignancies, making it a potential target for anticancer therapies .

Mode of Action

The mode of action of furfural thiosemicarbazone involves its interaction with its target, cathepsin B. The compound acts as a competitive inhibitor to cathepsin B . The results of docking experiments show a decrease in energy after ligand–enzyme active site interaction, supporting the designed compounds as inhibitors to cathepsin B .

Biochemical Pathways

Cathepsin B is involved in various physiological processes, including protein turnover and antigen processing .

Pharmacokinetics

The pharmacokinetic properties of furfural thiosemicarbazone have been studied theoretically using SwissADME and admetSAR programs . According to these theoretical studies, it can be said that the bioavailability and bioactivity of these compounds may be high .

Result of Action

The result of furfural thiosemicarbazone’s action is the inhibition of cathepsin B activity, which could potentially lead to anticancer effects given the role of cathepsin B in various malignancies . .

Safety and Hazards

Direcciones Futuras

Thiosemicarbazone Schiff base complexes, including 2-Furaldehyde thiosemicarbazone, have shown potential in various research domains due to their diverse applications . Future research may focus on further exploring their potential as anti-cancer drugs, their anti-cancer activities, and the most likely action mechanisms .

Análisis Bioquímico

Biochemical Properties

2-Furaldehyde thiosemicarbazone interacts with various enzymes, proteins, and other biomolecules. It has been found to exhibit antiproliferative activity, suggesting it could be useful against cancer treatment . Thiosemicarbazones have important pharmacological properties such as anti-cancer, anti-microbial, anti-bacterial, anti-fungal, and enzyme inhibition .

Cellular Effects

2-Furaldehyde thiosemicarbazone has shown to induce high toxicity in estrogen-receptor-positive breast cancer cells (MCF7) and exacerbate cisplatin effectiveness in triple-negative breast (MDA-MB231) and lung adenocarcinoma (A549) cells . It influences cell function by disrupting the cytoskeleton network and decreasing mitochondrial function .

Molecular Mechanism

The molecular mechanism of action of 2-Furaldehyde thiosemicarbazone involves binding interactions with biomolecules and changes in gene expression . It has been suggested that the cytotoxic effect is related to the capacity of thiosemicarbazones to induce disruption in the cytoskeleton network and to decrease mitochondrial function .

Temporal Effects in Laboratory Settings

The effects of 2-Furaldehyde thiosemicarbazone over time in laboratory settings have not been fully elucidated. Studies have shown that thiosemicarbazones undergo reactions leading to the cleavage of the chain, sometimes involving desulfurization processes .

Metabolic Pathways

The metabolic pathways of 2-Furaldehyde thiosemicarbazone involve interactions with enzymes or cofactors

Propiedades

IUPAC Name |

[(E)-furan-2-ylmethylideneamino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3OS/c7-6(11)9-8-4-5-2-1-3-10-5/h1-4H,(H3,7,9,11)/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHKUOXVUSHCLN-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=NNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=N/NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00878903 | |

| Record name | HYDRAZINECARBOTHIAMIDE, 2-(2-FURANYLMETHYLENE)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

153750-93-7, 5419-96-5 | |

| Record name | Furfural thiosemicarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153750937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC27474 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC9944 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HYDRAZINECARBOTHIAMIDE, 2-(2-FURANYLMETHYLENE)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-FURALDEHYDE THIOSEMICARBAZONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Furfural thiosemicarbazone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD436TU49C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[(4-acetamidophenyl)sulfanylmethyl]-5-amino-4-cyanothiophene-2-carboxylate](/img/structure/B1336240.png)

![2-[[2-(Boc-amino)ethyl]amino]acetic acid](/img/structure/B1336258.png)

![tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1336259.png)